
(R)-(3-bromophenyl)-beta-alaninol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3-bromophenyl)-beta-alaninol hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound features a bromophenyl group attached to a beta-alaninol moiety, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-bromophenyl)-beta-alaninol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-bromophenylacetic acid and beta-alaninol.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base.
Reaction Steps: The key steps in the synthesis include the formation of an amide bond between the carboxylic acid group of ®-3-bromophenylacetic acid and the amino group of beta-alaninol. This is followed by the reduction of the amide to form the desired ®-(3-bromophenyl)-beta-alaninol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-(3-bromophenyl)-beta-alaninol hydrochloride in high purity.
Industrial Production Methods
Industrial production of ®-(3-bromophenyl)-beta-alaninol hydrochloride may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
®-(3-bromophenyl)-beta-alaninol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide, ammonia, or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
®-(3-bromophenyl)-beta-alaninol hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-(3-bromophenyl)-beta-alaninol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system being studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes, receptors, and signaling pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-bromophenylacetic acid
- ®-beta-alaninol
- ®-3-bromophenylalanine
Uniqueness
®-(3-bromophenyl)-beta-alaninol hydrochloride is unique due to its specific combination of a bromophenyl group and a beta-alaninol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H13BrClNO |
|---|---|
Peso molecular |
266.56 g/mol |
Nombre IUPAC |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 |
Clave InChI |
RPBBQJNDAZOXBH-SBSPUUFOSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)[C@@H](CCN)O.Cl |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(CCN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





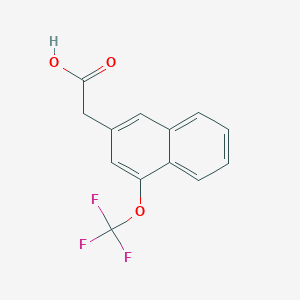

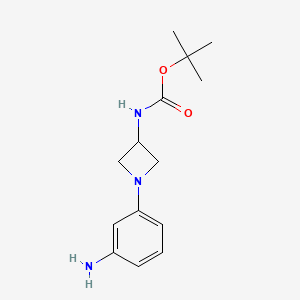
![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)

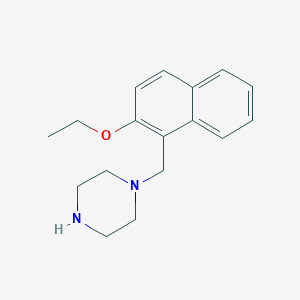

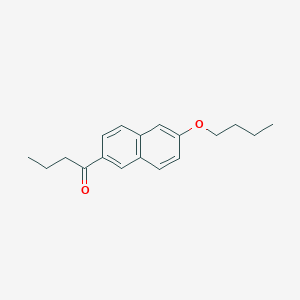

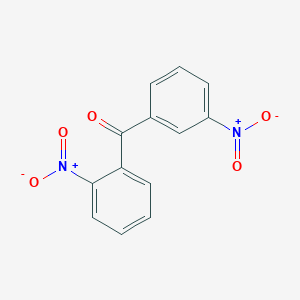
![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)
